Serricornina

Descripción general

Descripción

Synthesis Analysis

The synthesis of serricornin has been achieved through various methods. One efficient approach describes synthesizing serricornin in seven steps from readily available materials, highlighting key steps like enantioselective aldol reactions and stereoselective reductions (Ward, Jheengut, & Beye, 2006). Another method utilizes the SAMP/RAMP-hydrazone method to produce four different enantiopure and diastereomerically pure serricornins, showcasing the versatility of this approach (Job, Nagelsdiek, & Enders, 2000).

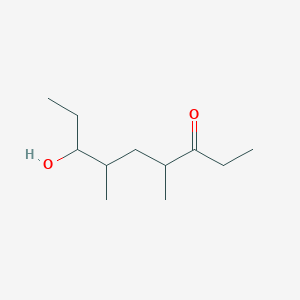

Molecular Structure Analysis

The molecular structure of serricornin, with three chiral carbons at C4, C6, and C7, allows for eight possible stereoisomers. Research into the stereochemistry of these isomers has confirmed the natural serricornin's absolute structure as (4S, 6S, 7S) (Mochizuki, Chuman, Mori, Kohno, Kato, et al., 1984).

Chemical Reactions and Properties

Studies have detailed the chemical reactions and properties of serricornin, including its synthesis pathways and the reactivity of its isomers. The inhibitory action of the (4S,6S,7R)-isomer on the pheromonal activity of natural serricornin highlights the importance of stereochemistry in its biological activity (Mori, Mochizuki, Kohno, Chuman, Ohnishi, Watanabe, & Mori, 2005).

Aplicaciones Científicas De Investigación

Feromona Sexual en Insectos

La Serricornina [(4S,6S,7S)-7-hidroxi-4,6-dimetil-3-nonanona] es conocida como la feromona sexual femenina del escarabajo del cigarrillo (Lasioderma serricorne) . Juega un papel crucial en el comportamiento de apareamiento de estos escarabajos, atrayendo a los machos desde la distancia .

Síntesis y Estereoquímica

La síntesis de la this compound ha sido objeto de investigación. Se sintetizó a partir de (2S,4S)-2,4-dimetil-1,5-pentanodiol que se había obtenido mediante separación enantiomérica catalizada por lipasa de su racemato . Esta investigación contribuye a la comprensión de la estereoquímica de la this compound .

Análisis Conformacional

Se ha realizado un análisis conformacional de la this compound utilizando cálculos de mecánica molecular (MM) para la determinación de la estereoquímica de la this compound . Este análisis proporciona información sobre las propiedades estructurales de la this compound .

Actividad de los Estereoisómeros

Se ha estudiado la actividad de diferentes estereoisómeros de la this compound . Esta investigación ayuda a comprender cómo los pequeños cambios en la estructura molecular pueden afectar la actividad biológica de la this compound .

Control de Insectos

Dado su papel como feromona sexual en el escarabajo del cigarrillo, la this compound puede utilizarse potencialmente en estrategias de control de plagas. Al imitar las feromonas naturales, podría utilizarse para atrapar o confundir a los escarabajos machos, interrumpiendo su comportamiento de apareamiento y ayudando a controlar su población .

Ecología Química

La this compound es un compuesto importante en el campo de la ecología química, que estudia el papel de las interacciones químicas entre los organismos vivos. Como feromona sexual, la this compound es un actor clave en la comunicación química entre los escarabajos del cigarrillo

Mecanismo De Acción

Target of Action

Serricornin [(4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone] is a sex pheromone produced by female cigarette beetles (Lasioderma serricorne) . The primary targets of this compound are male cigarette beetles . The role of serricornin is to attract male beetles, facilitating mating and reproduction .

Mode of Action

The mode of action of serricornin involves the interaction with olfactory receptors in male cigarette beetles . When released by female beetles, serricornin diffuses into the environment and is detected by the olfactory system of the males. This triggers a behavioral response, attracting the males towards the source of the pheromone .

Biochemical Pathways

It is known that the detection of pheromones like serricornin typically involves signal transduction pathways in the olfactory system, leading to a behavioral response .

Pharmacokinetics

Instead, it is released into the environment and detected by other organisms .

Result of Action

The result of serricornin’s action is the attraction of male cigarette beetles to females, facilitating mating . This is a crucial aspect of the reproductive cycle of these beetles, contributing to the survival and propagation of the species .

Action Environment

The efficacy and stability of serricornin can be influenced by various environmental factors. For instance, factors such as temperature, humidity, and wind can affect the diffusion and detection of the pheromone in the environment . Additionally, the presence of other odors or chemicals in the environment could potentially interfere with the detection of serricornin .

Propiedades

IUPAC Name |

7-hydroxy-4,6-dimethylnonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDTNYNLCQHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CC(C)C(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868148 | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72522-40-8 | |

| Record name | Serricornin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

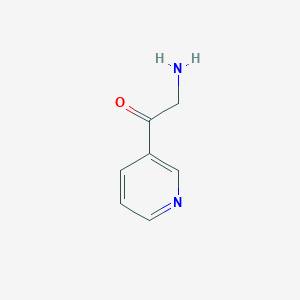

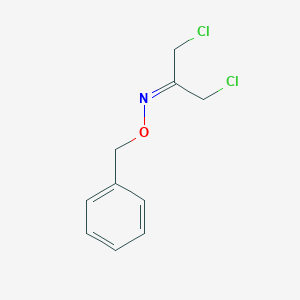

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)